

# In-Depth Technical Guide: SM-433 Hydrochloride

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## Compound of Interest

Compound Name: SM-433 hydrochloride

Cat. No.: B8220906

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **SM-433 hydrochloride**, a small molecule Smac mimetic and inhibitor of apoptosis proteins (IAPs). This document consolidates key data, experimental methodologies, and pathway interactions relevant to its application in research and drug development.

## Core Compound Information

SM-433 is a potent antagonist of Inhibitor of Apoptosis Proteins (IAPs), a family of proteins that are often overexpressed in cancer cells, leading to resistance to apoptosis. By mimicking the endogenous protein Smac/DIABLO, SM-433 binds to IAPs, thereby promoting programmed cell death.

## Chemical Identification and Structure

While the CAS number 1071992-81-8 is formally assigned to the free base of SM-433, it is widely used in commercial and research contexts to refer to **SM-433 hydrochloride**.<sup>[1][2][3][4][5][6]</sup>

Chemical Structure:

The structure of SM-433 is characterized by its peptide-mimicking backbone, designed to fit into the BIR domains of IAP proteins.

- Molecular Formula: C<sub>32</sub>H<sub>43</sub>N<sub>5</sub>O<sub>4</sub><sup>[4]</sup>

- SMILES: C--INVALID-LINK--

C(=O)NCC3=CC=CC=C3C4=CC=CC=C4C(=O)CC(C)C">C@HNC[3]

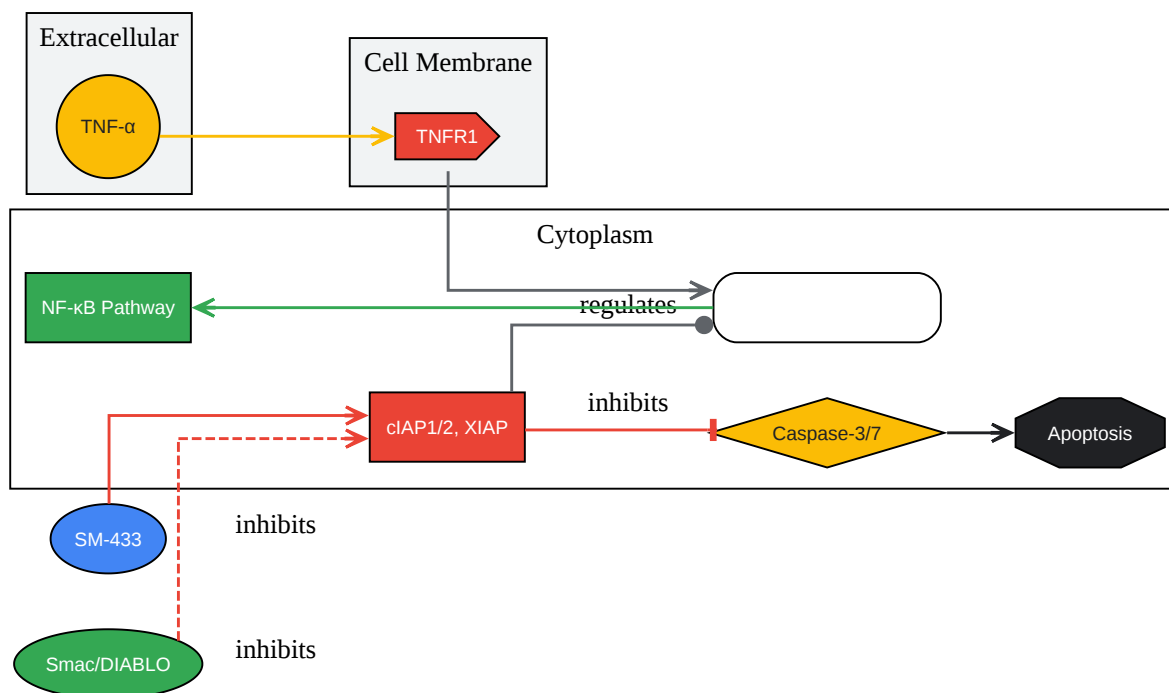
## Quantitative Biological Data

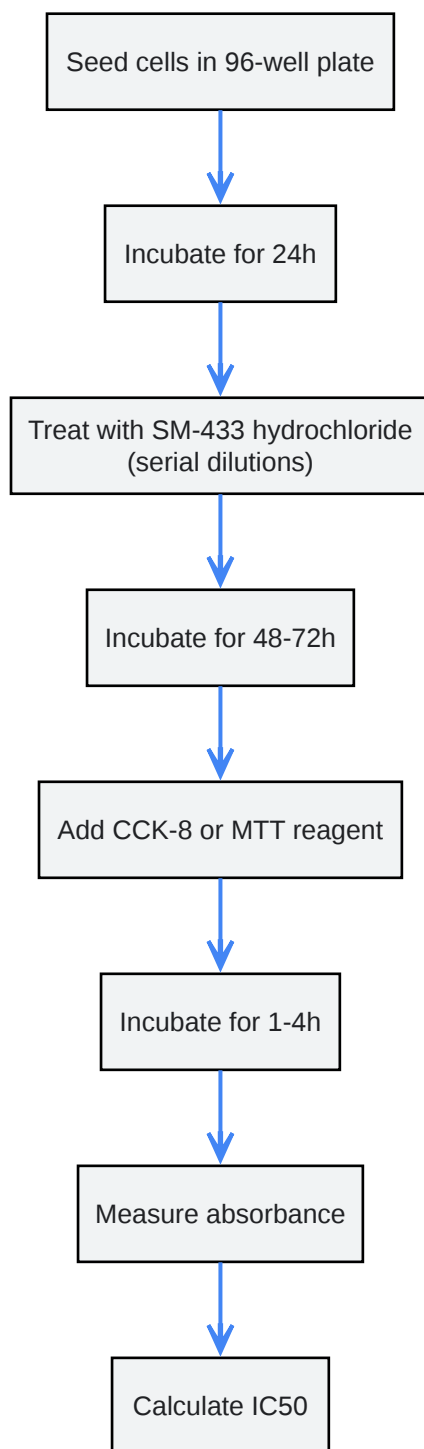
The biological activity of SM-433 has been quantified in various in vitro assays. The following table summarizes key inhibitory concentrations.

Parameter	Description	Value	Cell Lines/Protein
IC <sub>50</sub>	Half-maximal inhibitory concentration for binding to XIAP BIR3 protein.	<1 µM	Purified Protein
IC <sub>50</sub>	Half-maximal inhibitory concentration for cell viability.	<10 µM	MDA-MB-231 (Human Breast Cancer)
IC <sub>50</sub>	Half-maximal inhibitory concentration for cell viability.	<10 µM	SK-OV-3 (Human Ovarian Cancer)

## Mechanism of Action and Signaling Pathway

SM-433 functions as a Smac mimetic to antagonize IAP proteins, primarily XIAP and cIAP1/2. This action leads to the activation of caspases and induction of apoptosis. Additionally, by promoting the degradation of cIAP1/2, SM-433 can also modulate the NF-κB signaling pathway.





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- To cite this document: BenchChem. [In-Depth Technical Guide: SM-433 Hydrochloride]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8220906#sm-433-hydrochloride-cas-number-and-structure]

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